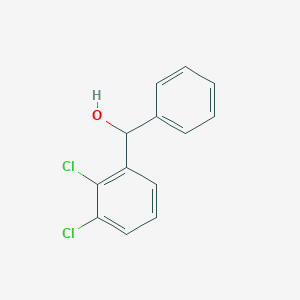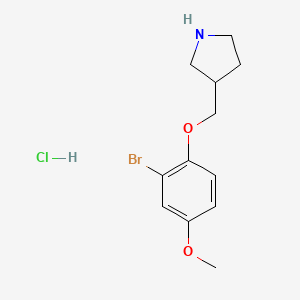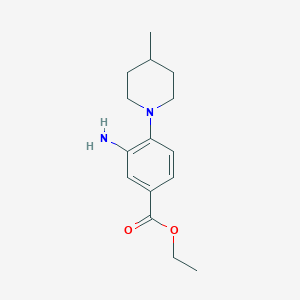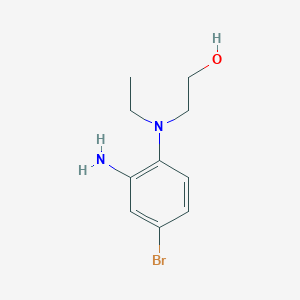
3-Pyrrolidinylmethyl 2,2,2-trichloroacetate hydrochloride
Vue d'ensemble
Description
3-Pyrrolidinylmethyl 2,2,2-trichloroacetate hydrochloride, also known as 3-PMTCA, is a compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water, ethanol, and methanol. It is a useful reagent in the synthesis of many organic compounds and has been used in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
3-Pyrrolidinylmethyl 2,2,2-trichloroacetate hydrochloride is utilized in the synthesis of various heterocyclic compounds. For example, the reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles leads to the production of indolizines and other heterocyclic structures (Yavari, Sabbaghan, & Hossaini, 2006).
Chemical Reactions and Synthesis Studies
In chemical synthesis studies, pyrrolidines, which are important heterocyclic organic compounds, show potential applications in various fields, including medicine and industry. Research on pyrrolidines synthesis through [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene has been conducted (Żmigrodzka et al., 2022).
Corrosion Inhibition Studies
Studies have been conducted on the inhibition of corrosion in metals. For instance, the efficiency of pyridine and its derivatives in inhibiting the corrosion of aluminum in trichloroacetic acid has been explored, indicating potential industrial applications (Sampat & Vora, 1974).
Structural and Molecular Modeling
The compound has been used in structural and molecular modeling studies of antiarrhythmic agents. Crystal structures of certain class I antiarrhythmic agents containing pyrrolidinylmethyl groups have been determined, providing insights into their binding features (Sui & Codding, 1995).
Catalytic Activities in Chemical Reactions
The compound's derivatives have been studied for their catalytic activities. For example, the reaction of thionyl chloride with trichloroacetic acid, catalyzed by compounds including pyridine hydrochloride, has been investigated, showing its potential as a catalyst (Konecny, 1969).
Hydrolysis and Structural Characterization Studies
Research on the controlled hydrolysis of certain compounds using pyrrolidinones has been carried out, leading to the isolation and structural characterization of monomeric aryltellurium(IV) monohydroxides, demonstrating its utility in complex chemical reactions (Misra et al., 2011).
Propriétés
IUPAC Name |
pyrrolidin-3-ylmethyl 2,2,2-trichloroacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl3NO2.ClH/c8-7(9,10)6(12)13-4-5-1-2-11-3-5;/h5,11H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQBJQWAPBGQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC(=O)C(Cl)(Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinylmethyl 2,2,2-trichloroacetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441692.png)

![2-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441694.png)
![4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441695.png)



![4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441702.png)
![1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441704.png)
![2-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441707.png)
![3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441708.png)